Cas no 1019-85-8 (2-(4-Chlorophenyl)-1H-benzodimidazole)

2-(4-Chlorophenyl)-1H-benzimidazole is a benzimidazole derivative featuring a chlorophenyl substituent at the 2-position. This compound is of interest in pharmaceutical and agrochemical research due to its structural similarity to bioactive benzimidazole scaffolds. The presence of the 4-chlorophenyl group enhances its potential as an intermediate in the synthesis of antimicrobial, antifungal, or antitumor agents. Its rigid aromatic system and electron-withdrawing chlorine substituent contribute to its stability and reactivity in heterocyclic chemistry applications. The compound is typically characterized by high purity and consistent performance, making it suitable for use in method development and structure-activity relationship studies. Proper handling and storage under inert conditions are recommended to maintain its integrity.
2-(4-Chlorophenyl)-1H-benzodimidazole structure
1019-85-8 structure
Product Name:2-(4-Chlorophenyl)-1H-benzodimidazole
CAS No:1019-85-8
MF:C13H9ClN2
MW:228.676961660385
MDL:MFCD00224359
CID:190614
PubChem ID:87559179
Update Time:2025-10-15

2-(4-Chlorophenyl)-1H-benzodimidazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole,2-(4-chlorophenyl)-
    • 2-(4-Chlorophenyl)-1H-benzimidazole
    • 2-(4-Chlorophenyl)-1H-benzo[d]imidazole
    • 2-(4-CHLOROPHENYL)BENZIMIDAZOLE
    • 2-(4-Chlorophenyl)-1H-benzoimidazole
    • 2-p-chlorophenyl-1H-benzimidazole
    • 1H-BenziMidazole, 2-(4-chlorophenyl)-BenziMidazole, 2-(p-chlorophenyl)- (6CI,7CI,8CI)
    • 2-(4-Chloro-phenyl)-1H-benzoimidazole
    • 1H-Benzimidazole, 2-(4-chlorophenyl)-
    • BAS 00336983
    • PTXUJRTVWRYYTE-UHFFFAOYSA-N
    • STL290574
    • SBB046165
    • TC
    • SR-01000389454
    • Z50129862
    • C2027
    • EU-0033463
    • CS-0095531
    • CHEMBL473163
    • MFCD00224359
    • AKOS000275582
    • AS-63173
    • 1019-85-8
    • SY051281
    • SR-01000389454-1
    • 2-(4-CHLOROPHENYL)-1H-1,3-BENZODIAZOLE
    • NS00001168
    • CCG-15108
    • SCHEMBL197619
    • BB 0219544
    • DTXSID90353951
    • XH0043
    • ALBB-028056
    • 2-(p-Chlorophenyl)benzimidazole; 2-(4-Chlorophenyl)-1H-benzimidazole; 2-(4-Chlorophenyl)benzimidazole; 2-(4'-Chlorophenyl)benzimidazole; 2-(p-Chlorophenyl)benzimidazole; G 577
    • 2-(4-Chlorophenyl)-1H-benzodimidazole
    • MDL: MFCD00224359
    • Inchi: 1S/C13H9ClN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16)
    • InChI Key: PTXUJRTVWRYYTE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=NC2C=CC=CC=2N1

Computed Properties

  • Exact Mass: 228.04500
  • Monoisotopic Mass: 228.045
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 28.7

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: 303°C(lit.)
  • Boiling Point: 419.0±47.0 °C at 760 mmHg
  • Flash Point: 239.7±14.9 °C
  • Refractive Index: 1.693
  • PSA: 28.68000
  • LogP: 3.88330
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

2-(4-Chlorophenyl)-1H-benzodimidazole Security Information

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